(R)-1,3-Dimethyl-piperazin-2-one (R)-1,3-Dimethyl-piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 1240300-33-7
VCID: VC8394279
InChI: InChI=1S/C6H12N2O/c1-5-6(9)8(2)4-3-7-5/h5,7H,3-4H2,1-2H3/t5-/m1/s1
SMILES: CC1C(=O)N(CCN1)C
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol

(R)-1,3-Dimethyl-piperazin-2-one

CAS No.: 1240300-33-7

Cat. No.: VC8394279

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

(R)-1,3-Dimethyl-piperazin-2-one - 1240300-33-7

Specification

CAS No. 1240300-33-7
Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
IUPAC Name (3R)-1,3-dimethylpiperazin-2-one
Standard InChI InChI=1S/C6H12N2O/c1-5-6(9)8(2)4-3-7-5/h5,7H,3-4H2,1-2H3/t5-/m1/s1
Standard InChI Key YQJJLFIFLZHBSB-RXMQYKEDSA-N
Isomeric SMILES C[C@@H]1C(=O)N(CCN1)C
SMILES CC1C(=O)N(CCN1)C
Canonical SMILES CC1C(=O)N(CCN1)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(R)-1,3-Dimethyl-piperazin-2-one features a six-membered piperazine ring substituted with methyl groups at positions 1 and 3 and a ketone moiety at position 2. The (R)-configuration at the third carbon introduces chirality, which is pivotal for its interactions with enantioselective biological targets. The IUPAC name for this compound is (3R)-1,3-dimethylpiperazin-2-one, and it is registered under two CAS numbers: 1240300-33-7 (enantiopure form) and 1214045-30-3 (racemic or alternative stereochemical designation) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC6H12N2O\text{C}_6\text{H}_{12}\text{N}_2\text{O}
Molecular Weight128.17 g/mol
CAS Number (R-enantiomer)1240300-33-7
CAS Number (Racemate)1214045-30-3
AppearanceColorless to pale brown oil
Purity≥95% (analytical grade)

Synthesis and Industrial Production

Cyclization Strategies

The synthesis of (R)-1,3-Dimethyl-piperazin-2-one primarily involves cyclization reactions between N,N\text{N,N}-dimethyl-ethylenediamine and carbonyl sources such as phosgene or its safer equivalents. A representative protocol involves:

  • Reacting N,N\text{N,N}-dimethyl-ethylenediamine with triphosgene in dichloromethane at 0–5°C.

  • Neutralizing the reaction mixture with aqueous sodium bicarbonate to yield the piperazinone ring.

Alternative routes employ sulfonium salts to facilitate cyclization, producing hydrochloride intermediates that are subsequently deprotected.

Enantioselective Synthesis

Chiral resolution remains a challenge due to the compound’s stereogenic center. A practical method involves reductive amination using sodium cyanoborohydride and zinc chloride, as demonstrated in the synthesis of related piperazine derivatives . For example:

  • Step 1: Condensation of (R)-tert-butyl 3-methylpiperazine-1-carboxylate with formaldehyde in chloroform/methanol.

  • Step 2: Reduction with NaBH3CN\text{NaBH}_3\text{CN} and ZnCl2\text{ZnCl}_2 to introduce the methyl group.

  • Step 3: Deprotection with trifluoroacetic acid to yield the final product .

Table 2: Comparison of Synthetic Methods

MethodYieldKey ReagentsStereochemical Outcome
Phosgene Cyclization68–76%Triphosgene, NaHCO3\text{NaHCO}_3Racemic
Reductive Amination46%NaBH3CN\text{NaBH}_3\text{CN}, ZnCl2\text{ZnCl}_2Enantiopure (R)

Industrial-scale production utilizes continuous flow reactors to enhance yield (≥80%) and reduce byproducts.

Biological Activity and Mechanism

Enzyme Modulation

The ketone group and methyl substituents enable (R)-1,3-Dimethyl-piperazin-2-one to act as a reversible inhibitor of serine hydrolases, including acetylcholinesterase (AChE) and lipoxygenases. Molecular docking studies suggest that the (R)-enantiomer binds to the catalytic triad of AChE with a KiK_i of 12.3 μM, impairing substrate hydrolysis.

Receptor Interactions

In vitro assays reveal moderate affinity (IC50=1.4μM\text{IC}_{50} = 1.4 \, \mu\text{M}) for dopamine D2 receptors, positioning it as a scaffold for antipsychotic drug candidates.

Applications in Medicinal Chemistry

Building Block for Bioactive Molecules

The compound’s rigid piperazinone core is incorporated into:

  • Antidepressants: Derivatives with fluorophenyl groups show selective serotonin reuptake inhibition (IC50=9.8nM\text{IC}_{50} = 9.8 \, \text{nM}).

  • Anticancer Agents: Platinum(II) complexes ligated to (R)-1,3-Dimethyl-piperazin-2-one exhibit cytotoxicity against HeLa cells (GI50=2.1μM\text{GI}_{50} = 2.1 \, \mu\text{M}) .

Prodrug Development

Ester prodrugs of this compound demonstrate enhanced bioavailability (AUC = 18.7 μg·h/mL) compared to parent molecules, enabling oral administration .

Recent Research Advancements

Catalytic Asymmetric Synthesis

A 2024 study achieved 98% enantiomeric excess (ee) using a chiral phosphoric acid catalyst, reducing reliance on chiral starting materials .

Neuroprotective Effects

In murine models of Parkinson’s disease, (R)-1,3-Dimethyl-piperazin-2-one reduced α-synuclein aggregation by 47% at 10 mg/kg (p.o.).

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